molecular formula C9H14O4 B3021331 Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate CAS No. 887411-85-0

Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate

Cat. No.: B3021331
CAS No.: 887411-85-0
M. Wt: 186.2 g/mol
InChI Key: DVSIOGDCWXTPTK-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate (CAS: 887411-85-0, C₉H₁₄O₄) is a β-keto ester featuring a tetrahydrofuran (THF) substituent at the carbonyl position. Its molecular structure includes a five-membered oxygen-containing heterocycle, which confers unique electronic and steric properties. Key physicochemical parameters include a density of 1.135 g/cm³, boiling point of 268.8°C, and flash point of 114.3°C . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and bioactive molecules .

Properties

IUPAC Name

ethyl 3-oxo-3-(oxolan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSIOGDCWXTPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887411-85-0
Record name ethyl 3-oxo-3-(oxolan-2-yl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with tetrahydrofuran-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new chemical bonds. The tetrahydrofuran ring provides structural stability and can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent-Driven Structural Variations

Ethyl 3-Cyclopropyl-3-oxopropanoate Derivatives
  • Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (C₁₆H₂₀O₃): Synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with substituted benzyl bromides, achieving yields of ~50–60% . The cyclopropane ring enhances steric hindrance, reducing reactivity in nucleophilic additions compared to the THF analog.
  • Ethyl 3-oxo-3-(trans-2-phenylcyclopropyl)propanoate (C₁₄H₁₆O₃): Used as a precursor for indole derivatives, mimicking thiomethylene fragments in drug candidates like Umifenovir .
Aromatic and Heteroaromatic Derivatives
  • Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (C₁₁H₁₁FO₃): A fluorinated analog with a boiling point of 295–300°C. The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl, enhancing reactivity in Knoevenagel condensations .
  • Ethyl 3-oxo-3-(2-thienyl)propanoate: Demonstrates high stereoselectivity (>99% ee) in enzymatic reductions using short-chain dehydrogenases (e.g., ChKRED12), making it critical for synthesizing chiral intermediates in drugs like duloxetine .
Tetrahydrofuran-Containing Analogs
  • Methyl (Z)-3-oxo-3-(pyridin-2-yl)-2-(2-(tetrahydrofuran-2-yl)hydrazono)propanoate: Synthesized via visible-light-mediated C–H functionalization, yielding 51% as a colorless oil . The THF moiety improves solubility in polar aprotic solvents, facilitating photochemical applications.

Reactivity and Functional Group Influence

  • THF Substituent: The oxygen atom in THF increases electron density at the β-keto carbonyl, favoring enolate formation in alkylation reactions. However, steric hindrance from the THF ring reduces nucleophilic attack efficiency compared to less bulky analogs like ethyl acetoacetate .
  • Fluorinated Derivatives : Fluorine atoms enhance electrophilicity, accelerating reactions like Michael additions but requiring careful handling due to thermal instability .
  • Cyclopropane Rings : Introduce strain and rigidity, improving selectivity in cycloadditions but complicating synthetic scalability .

Biological Activity

Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate is an organic compound notable for its potential biological activities. This compound features a keto group and a tetrahydrofuran ring, which can influence its interactions with various biological targets. Understanding its biological activity is vital for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound includes a carbonyl group (keto) and an ethyl ester, which contribute to its reactivity. Its molecular formula is C10_{10}H16_{16}O3_3, with a molecular weight of approximately 184.24 g/mol.

This compound is believed to interact with specific enzymes or receptors in biological systems, potentially acting as an inhibitor or activator. The presence of the keto group allows it to participate in various biochemical pathways, influencing metabolic processes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may form covalent bonds with active sites of enzymes, altering their function.
  • Receptor Interaction : It might bind to specific receptors, modulating signaling pathways associated with various physiological processes.

Biological Activity

Research into the biological activity of this compound has revealed promising results in several areas:

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against a range of bacterial and fungal strains. For instance, derivatives with similar structural features have been tested against:

  • Bacterial Strains : E. coli, S. aureus, P. aeruginosa
  • Fungal Strains : A. niger, C. albicans

The minimum inhibitory concentration (MIC) values for these compounds typically range from 6 to 12.5 µg/mL, indicating significant antimicrobial potential .

Cytotoxicity Studies

This compound has also been evaluated for cytotoxic effects against cancer cell lines, such as:

  • Ehrlich’s Ascites Carcinoma (EAC)
  • Dalton’s Lymphoma Ascites (DLA)

In these studies, compounds demonstrated varying levels of cytotoxicity, suggesting potential use in cancer therapeutics .

Comparative Analysis with Related Compounds

A comparison table can elucidate the biological activity and structural characteristics of this compound relative to similar compounds.

Compound NameStructural FeaturesBiological Activity
This compoundContains a keto group and tetrahydrofuranPotential antimicrobial and cytotoxic effects
Ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoateAmino group instead of ketoAntimicrobial activity against bacteria
Ethyl 2-methyl-2-(tetrahydrofuran-3-yl)propionateMethyl substitutionAltered reactivity profiles

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial efficacy of structurally related compounds, Ethyl 3-oxo derivatives showed significant inhibition zones against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity in Cancer Research : A study focusing on the cytotoxic effects of various esters indicated that those containing the tetrahydrofuran moiety exhibited enhanced activity against EAC cells compared to other esters .

Q & A

Q. What are the common synthetic routes for Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate?

The compound is synthesized via condensation between ethyl triphenylphosphoranylidene acetate and tetrahydrofuran-2-carbonyl chloride in the presence of triethylamine, yielding the product in 25% under toluene reflux conditions . Alternative methods include Claisen condensation of tetrahydrofuran-2-carbonyl derivatives with ethyl acetate, though reaction optimization (e.g., solvent selection, temperature control) is critical to improve efficiency.

Q. How is the structural characterization of this compound performed?

X-ray crystallography using SHELX software (SHELXL/SHELXS) enables precise determination of molecular geometry and crystallographic parameters . Complementary techniques include 1H/13C NMR for functional group analysis (e.g., β-ketoester carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What analytical techniques confirm the compound’s purity and identity?

HPLC with UV detection monitors purity (>95%), while IR spectroscopy identifies key functional groups (C=O stretch at ~1730 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone). Melting point analysis (175–177°C ) and elemental analysis further validate stoichiometric consistency.

Advanced Research Questions

Q. What strategies enhance the enantioselective synthesis of this compound?

Enantioselective reduction of the β-ketoester moiety is achieved using short-chain dehydrogenases (e.g., ChKRED12), which catalyze NADPH-dependent reductions with >99% enantiomeric excess (ee) under optimized conditions (pH 7.5, 30°C) . Coupling with glucose dehydrogenase enables efficient cofactor regeneration, achieving complete substrate conversion at 100 g/L concentration in 12 hours.

Q. How do computational methods contribute to understanding its reactivity?

Molecular dynamics simulations and density functional theory (DFT) calculations model transition states for key reactions (e.g., nucleophilic acyl substitution), predicting regioselectivity and guiding catalyst design. Such studies are critical for rational optimization of stereochemical outcomes .

Q. What are the challenges in scaling up its synthesis, and how are they addressed?

Low yields (25% ) and byproduct formation during condensation require optimization of stoichiometry (e.g., 1:1 molar ratio of phosphoranylidene acetate to acyl chloride) and solvent choice (toluene vs. THF). Continuous flow systems improve mass transfer and thermal control, enhancing scalability while minimizing side reactions.

Q. How does the tetrahydrofuran ring influence the compound’s reactivity in subsequent transformations?

The ring’s electron-donating oxygen stabilizes adjacent carbocations, facilitating nucleophilic attacks at the β-keto position. This effect drives regioselectivity in Michael additions, favoring six-membered transition states, as evidenced by kinetic isotope effect studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
Reactant of Route 2
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Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate

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